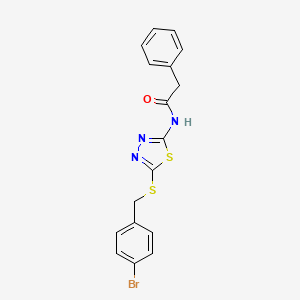

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at the 5-position and a phenylacetamide moiety at the 2-position. The compound’s synthesis likely follows a nucleophilic substitution pathway, where 5-amino-1,3,4-thiadiazole-2-thiol reacts with 4-bromobenzyl bromide or a similar electrophile to introduce the thioether linkage, followed by coupling with phenylacetic acid derivatives .

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3OS2/c18-14-8-6-13(7-9-14)11-23-17-21-20-16(24-17)19-15(22)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRDXLUEZFBMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide. The reaction is carried out at room temperature for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exhibits significant antimicrobial and antifungal activities. These properties make it a candidate for developing new therapeutic agents against resistant microbial strains. Studies suggest that its mechanism of action may involve interference with cellular processes in target organisms, although specific pathways require further investigation.

Anticancer Potential

The compound has been explored for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit specific enzymes and pathways involved in cell proliferation, suggesting a mechanism that could be leveraged for cancer treatment. Further research is necessary to elucidate its efficacy and safety profiles in clinical settings .

Chemical Synthesis Building Block

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify it to create derivatives with enhanced properties or new functionalities .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiadiazole derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The results indicated a potential for developing novel antimicrobial agents based on this compound's structure.

Case Study 2: Cancer Cell Line Inhibition

Research involving cancer cell lines showed that this compound inhibited cell proliferation at micromolar concentrations. The study highlighted its potential role in cancer therapy by targeting specific pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

- Melting Points : Brominated derivatives are expected to exhibit higher melting points than chloro or fluoro analogs due to stronger van der Waals interactions. For example, compound 5j (Cl-substituted) melts at 138–140°C, while the bromo analog is predicted to melt near 140–145°C .

- Solubility : The bromo group’s lipophilicity may reduce aqueous solubility compared to polar substituents (e.g., methoxy or nitro groups) .

Anticancer Potential

- Cytotoxicity : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives exhibit in vitro cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range. The bromo-substituted analog may enhance activity by stabilizing interactions with hydrophobic enzyme pockets .

- Akt Inhibition : Thiadiazole-thioacetamide analogs (e.g., compound 3 in ) inhibit Akt kinase activity by forming π-π interactions and hydrogen bonds. Bromine’s electron-withdrawing effect could strengthen such interactions .

Anticonvulsant Activity

- Halogenated benzylthio derivatives (e.g., 4-bromo or 4-chloro) show potent anticonvulsant effects in animal models. For instance, 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (ED₅₀ = 0.65 μmol/kg) outperforms standards in seizure tests, suggesting bromo analogs may similarly target neuronal ion channels .

Antimicrobial Activity

Structure-Activity Relationships (SAR)

Halogen Effects :

- Bromine > Chlorine > Fluorine in enhancing lipophilicity and target binding affinity .

- Nitro groups (e.g., in ’s compound 3) improve electronic interactions but reduce metabolic stability .

Amide Linkage : The phenylacetamide group at the 2-position is critical for hydrogen bonding with biological targets (e.g., Akt or tubulin) .

Thioether Flexibility : The benzylthio group’s flexibility allows optimal positioning in enzyme active sites, as seen in docking studies .

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Bromobenzyl Group : A benzyl group substituted with a bromine atom, enhancing its reactivity.

- Phenylacetamide Moiety : This contributes to the compound's interaction with biological targets.

The molecular formula is with a molecular weight of 420.35 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of cellular processes in target organisms.

Table 1: Antimicrobial Activity Against Bacterial Strains

The proposed mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.

- Cell Membrane Disruption : Scanning Electron Microscopy (SEM) studies have shown that treatment with the compound leads to significant morphological changes in bacterial cells, indicating membrane damage .

- DNA Interaction : Potential binding to DNA could interfere with replication processes.

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiadiazole derivatives similar to this compound:

- A study on related compounds demonstrated effective antibacterial properties against plant pathogens, suggesting a broader application in agricultural settings .

- Another investigation revealed that modifications in the chemical structure significantly affect antimicrobial efficacy, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. Key Considerations :

- Excess 4-bromobenzyl bromide improves thiolation efficiency.

- Strict anhydrous conditions prevent hydrolysis of the thiadiazole ring .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

A multi-technique approach is essential:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms substituent positions (e.g., 4-bromobenzyl protons at δ 4.5–4.7 ppm; phenylacetamide carbonyl at ~170 ppm) .

- 2D NMR (HSQC, HMBC) resolves ambiguities in aromatic and thiadiazole ring assignments .

Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (e.g., ethyl acetate/hexane, 3:7 v/v; Rf ~0.5) .

Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can computational methods optimize synthesis and predict bioactivity?

Reaction Path Modeling : Quantum mechanical calculations (DFT, B3LYP/6-31G*) simulate transition states to identify energetically favorable pathways for thiolation and acetylation steps .

Molecular Docking : Predicts binding affinities to target proteins (e.g., β-adrenoceptors or kinases) by analyzing interactions between the bromobenzylthio group and hydrophobic pockets .

Machine Learning : Trains models on existing thiadiazole datasets to recommend optimal solvent systems, reducing trial-and-error experimentation .

Case Study : ICReDD’s workflow combines computational predictions with high-throughput screening, shortening reaction optimization by 40% .

Advanced: What strategies resolve discrepancies in pharmacological data across studies?

Dose-Response Replication : Conduct MTT assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to validate cytotoxicity IC₅₀ values, addressing variability from cell viability protocols .

Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution, minimizing false negatives in bioassays .

Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, clarifying discrepancies in in vivo vs. in vitro efficacy .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Substituent Variation : Synthesize analogs with:

- Halogen Swaps : Replace bromine with Cl or F to assess electronic effects on receptor binding .

- Phenyl Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance thiadiazole ring stability .

Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate ring flexibility’s impact on activity .

Pharmacophore Mapping : Overlay active analogs to identify critical hydrogen-bonding (amide group) and hydrophobic (bromobenzyl) features .

Advanced: What methodologies address low yields in large-scale synthesis?

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while improving yields by 15–20% .

Flow Chemistry : Continuous processing minimizes intermediate degradation, achieving >90% purity post-reaction .

Catalyst Screening : Test Pd/C or Ni catalysts for debromination side reactions during thiolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.